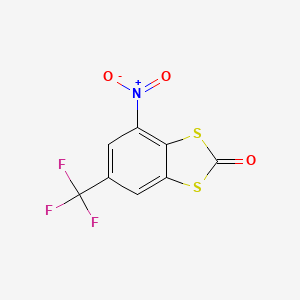
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one
Vue d'ensemble
Description
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one typically involves the following steps:
Thiazole Formation: The formation of the thiazole ring, which involves the reaction of a suitable precursor with sulfur and nitrogen sources.
Coupling Reaction: The coupling of the thiazole ring with the chromenone core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Lacks the bromine atom at the 7th position.
7-chloro-4-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7th position may confer unique properties to the compound, such as increased reactivity or specific biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C13H8BrNO2S |
|---|---|
Poids moléculaire |
322.18 g/mol |
Nom IUPAC |
7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C13H8BrNO2S/c1-7-15-11(6-18-7)10-5-13(16)17-12-4-8(14)2-3-9(10)12/h2-6H,1H3 |
Clé InChI |
MUXLDTOVUCRYLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=O)OC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Methoxy-5,6-dihydro-4H-pyrrolo(3,2,1-ij]quinoline](/img/structure/B8599550.png)





